![molecular formula C20H18N2O4 B278014 N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)
N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endogenous cannabinoids, such as anandamide, which play a role in various physiological processes. MAFP has been widely used in scientific research to study the endocannabinoid system and its potential therapeutic applications.
Wirkmechanismus
N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide increases the levels of anandamide in the body, leading to increased activation of cannabinoid receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to have a number of biochemical and physiological effects, including increased levels of anandamide, decreased levels of arachidonic acid, and decreased levels of prostaglandins. These effects are thought to be responsible for the therapeutic potential of N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide in various conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide in lab experiments is its high selectivity for FAAH, which allows for specific targeting of the endocannabinoid system. However, N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has a relatively short half-life and can be difficult to work with due to its high reactivity and potential for degradation.
Zukünftige Richtungen
There are numerous potential future directions for research involving N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide. One area of interest is the development of more stable and selective FAAH inhibitors for use in therapeutic applications. Additionally, further research is needed to fully understand the role of the endocannabinoid system in various physiological processes and to identify potential new targets for therapeutic intervention.
Synthesemethoden
N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide can be synthesized using a multi-step process that involves the reaction of 4-methylphenyl-2-furoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methoxybenzoylamine to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been used in numerous studies to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and addiction.
Eigenschaften
Molekularformel |
C20H18N2O4 |
---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[3-[(4-methoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-13-5-8-15(21-20(24)18-4-3-11-26-18)12-17(13)22-19(23)14-6-9-16(25-2)10-7-14/h3-12H,1-2H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
NQTXMJYZRRRPOC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.